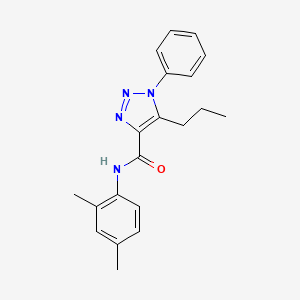

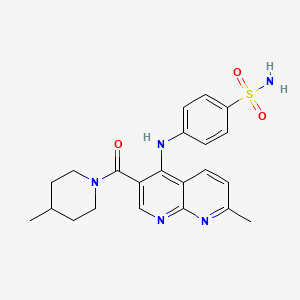

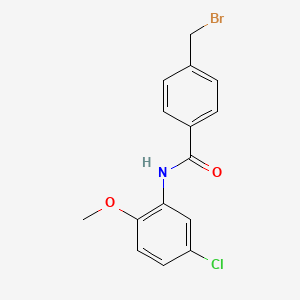

4-(Bromomethyl)benzamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(Bromomethyl)benzamidine”, benzamidines and similar compounds have been synthesized through various methods . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The product obtained in the first step, 4-bromomethylbenzoic acid, is not lachrymatory, unlike most benzyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)benzamidine” are not extensively documented. The compound has a molar mass of 213.07446 .Aplicaciones Científicas De Investigación

Antifungal Activity

Benzamidine derivatives containing 1,2,3-triazole moieties have been synthesized and evaluated for their antifungal properties . These compounds were tested against phytopathogens such as Colletotrichum lagenarium and Botrytis cinerea. While the in vitro antifungal activity was modest, some of the compounds demonstrated excellent efficacy in vivo. For instance, compound 9b exhibited 79% efficacy against C. lagenarium, and compound 16d even outperformed the commercial fungicide carbendazim with a 90% efficacy .

Antibacterial Potential

Although specific studies on the antibacterial effects of 4-(Bromomethyl)benzamidine are scarce, amidine derivatives, in general, exhibit bactericidal properties . Further research could explore its potential as an antibacterial agent.

DNA Interaction and Alkylation

4-(Bromomethyl)benzamidine may interact with DNA due to its aromatic structure. Similar acridine derivatives with bifunctional substituents have been studied for their dual properties of DNA alkylation and intercalation . Investigating its binding affinity and mechanism of action could reveal insights into its potential as a DNA-targeting agent.

Metallo-Organic Chemistry

Amidines, including benzamidine derivatives, can serve as ligands in metallo-organic complexes . Exploring their coordination chemistry with transition metals could lead to novel materials with diverse applications.

Biological Assays and Enzyme Inhibition

Benzamidine-based compounds are known to inhibit serine proteases, such as trypsin and thrombin . Researchers have used benzamidine derivatives as tools for studying enzyme function and developing potential therapeutic agents.

Safety And Hazards

Direcciones Futuras

Benzamidines and their derivatives have found widespread use in both medicinal and supramolecular chemistry . Amidine derivatives exhibit several significant bioactivities, such as antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal, and bactericidal activities . Therefore, “4-(Bromomethyl)benzamidine” and similar compounds could potentially have a wide range of applications in the future.

Propiedades

IUPAC Name |

4-(bromomethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMJEEPUFSHYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)benzamidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

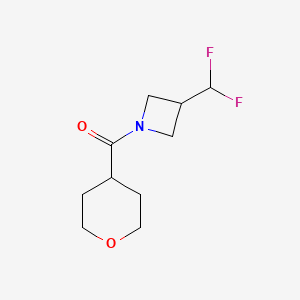

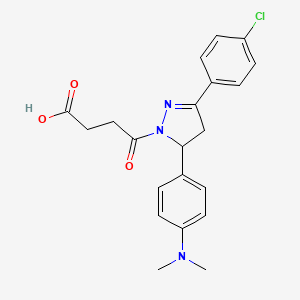

![4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2472428.png)

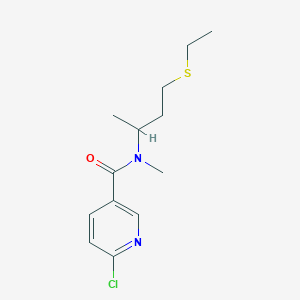

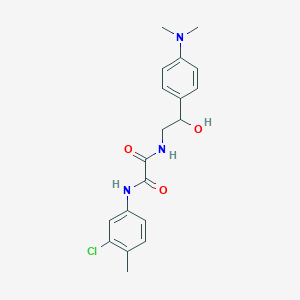

![5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride](/img/structure/B2472431.png)

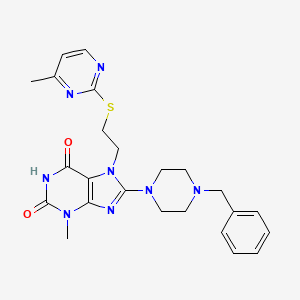

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2472438.png)

![5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2472442.png)